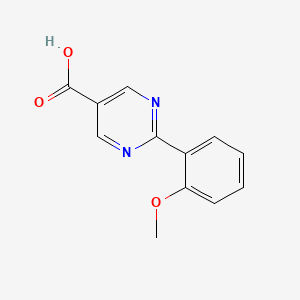

2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(2-methoxyphenyl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-17-10-5-3-2-4-9(10)11-13-6-8(7-14-11)12(15)16/h2-7H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUZXIHOKLVGET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid typically involves the condensation of 2-methoxybenzaldehyde with a suitable pyrimidine precursor under acidic or basic conditions. One common method involves the use of sodium methoxide as a base, which facilitates the formation of the pyrimidine ring through cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of 2-(2-Hydroxyphenyl)pyrimidine-5-carboxylic acid.

Reduction: Formation of 2-(2-Methoxyphenyl)pyrimidine-5-methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.

Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of key inflammatory mediators such as prostaglandins and cytokines . The compound’s ability to interact with DNA and proteins can also contribute to its biological activity.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Positional Isomerism: Methoxy Group Placement

- 2-(4-Methoxyphenyl)-4-pyridin-4-ylpyrimidine-5-carboxylic acid (CAS: 1172917-35-9): The methoxy group is para-substituted on the phenyl ring, reducing steric hindrance compared to the ortho-substituted analog. The pyridinyl group at position 4 introduces basicity, increasing solubility in polar solvents .

Functional Group Replacements

- 2-Anilinopyrimidine-5-carboxylic Acid (CAS: 450368-25-9): Replaces the methoxyphenyl group with an anilino (phenylamino) group. The amino group enables hydrogen bonding, enhancing interactions with acidic residues in binding pockets. Lacks the electron-donating methoxy group, reducing electron density on the pyrimidine ring, which may alter reactivity in nucleophilic substitutions .

- 4-(Isobutylamino)-2-(methylthio)pyrimidine-5-carboxylic Acid (CAS: 1015856-38-8): Features a methylthio group (electron-withdrawing) at position 2 and an isobutylamino group at position 3. The methylthio group increases susceptibility to oxidation, while the isobutylamino group enhances lipophilicity, improving membrane permeability .

Fluorinated Analogs

- 2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic Acid: Trifluoromethyl groups at positions 2 and 4 provide strong electron-withdrawing effects, enhancing metabolic stability and resistance to enzymatic degradation.

Physicochemical and Pharmacokinetic Properties

*Estimated based on structural analogs.

Biological Activity

Overview

2-(2-Methoxyphenyl)pyrimidine-5-carboxylic acid is a compound of growing interest in medicinal chemistry due to its diverse biological activities. Research has highlighted its potential in various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer effects. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The molecular structure of this compound features a pyrimidine ring substituted with a methoxyphenyl group and a carboxylic acid functional group. This unique arrangement contributes to its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effectiveness comparable to established antimicrobial agents.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound could serve as a lead for developing new antimicrobial therapies against resistant strains.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study:

In a recent study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a significant reduction in nitric oxide production, indicating its potential as an anti-inflammatory agent.

Anticancer Properties

Research has revealed promising anticancer activities of this compound against various cancer cell lines.

Table: Anticancer Activity

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 15.0 |

| MCF-7 (Breast) | 10.5 |

| HeLa (Cervical) | 12.0 |

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the activation of caspase pathways.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to modulate various signaling pathways, including those involved in inflammation and cell proliferation.

- Cytokine Modulation: Reduces levels of pro-inflammatory cytokines.

- Apoptosis Induction: Triggers apoptotic pathways in cancer cells.

- Enzyme Inhibition: Potentially inhibits enzymes involved in microbial metabolism.

Q & A

Q. How to validate synthetic reproducibility across labs?

- Standardized Protocols : Share detailed reaction logs (e.g., exact NaOH molarity, stirring time) to minimize procedural drift .

- Round-Robin Testing : Collaborate with multiple labs to benchmark yields and purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.